molecular formula C11H8N2O2 B1358024 2-Phenylpyrimidine-4-carboxylic acid CAS No. 16879-53-1

2-Phenylpyrimidine-4-carboxylic acid

Cat. No.: B1358024
CAS No.: 16879-53-1
M. Wt: 200.19 g/mol
InChI Key: RBPXFHFYDRRIJQ-UHFFFAOYSA-N
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Description

2-Phenylpyrimidine-4-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by a phenyl group attached to the second position of the pyrimidine ring and a carboxylic acid group at the fourth position.

Biochemical Analysis

Biochemical Properties

2-Phenylpyrimidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cyclooxygenase (COX) and proteins involved in inflammatory pathways. The nature of these interactions often involves the inhibition of enzyme activity, which can lead to a reduction in the production of pro-inflammatory mediators . Additionally, this compound can form coordination complexes with metal ions, further influencing its biochemical properties .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and immune responses. By inhibiting key enzymes such as cyclooxygenase, this compound can reduce the production of prostaglandins, thereby modulating inflammatory responses . Furthermore, this compound can affect gene expression by altering the activity of transcription factors involved in inflammatory pathways . Its impact on cellular metabolism includes the modulation of metabolic fluxes and the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly cyclooxygenase, which leads to a decrease in the synthesis of pro-inflammatory mediators . Additionally, this compound can bind to metal ions, forming coordination complexes that can influence its activity and interactions with other biomolecules . Changes in gene expression are also a result of the compound’s interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and pH . Over time, degradation products may form, which can alter its biochemical activity and long-term effects on cellular function . In both in vitro and in vivo studies, the temporal effects of this compound have been observed to include changes in its efficacy and potency .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to exhibit anti-inflammatory effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including gastrointestinal disturbances and renal toxicity . Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired therapeutic outcome .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to inflammation and immune responses. This compound interacts with enzymes such as cyclooxygenase, influencing the production of prostaglandins and other inflammatory mediators . Additionally, it can affect metabolic fluxes and the levels of various metabolites, further modulating its biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its ability to form coordination complexes with metal ions, which can alter its transport properties .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The formation of coordination complexes with metal ions can also affect its subcellular localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylpyrimidine-4-carboxylic acid typically involves the condensation of benzaldehyde with urea or thiourea in the presence of an acid catalyst, followed by cyclization and oxidation steps. One common method includes:

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate derivatives, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

  • 2-Phenylpyrimidine-5-carboxylic acid
  • 4-Phenylpyrimidine-2-carboxylic acid
  • 2-Phenylpyrimidine-6-carboxylic acid

Comparison: 2-Phenylpyrimidine-4-carboxylic acid is unique due to the position of the carboxylic acid group, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-phenylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPXFHFYDRRIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617208
Record name 2-Phenylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16879-53-1
Record name 2-Phenylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 500 mg 5-bromo-2-phenyl-4-pyrimidinecarboxylic acid and 1 mL N,N-diisopropylethylamine in 5 mL of ethanol was hydrogenated at 40 psi of H2 for 16 hr using 200 mg of 10% palladium-on-carbon as catalyst. The catalyst was filtered off and the ethanol removed by evaporation under reduced pressure. The residue was dissolved in water, acidified with 3N hydrochloric acid and the precipitate was collected by filtration. This material was air dried to yield 300 mg of 2-phenyl-4-pyrimidinecarboxylic acid as a white solid which was used in the next step without further purification or characterization. A solution of 150 mg of 2-phenyl-4pyrimidinecarboxylic acid in 1 mL of thionyl chloride was heated at 70° C. for 1 hr, cooled to room temperature and the excess thionyl chloride removed by evaporation under reduced pressure to yield 145 mg of 2-phenyl-4-pyrimidinecarboxylic acid chloride which was used in the next step without further purification or characterization.
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500 mg
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1 mL
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5 mL
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200 mg
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of methyl pyruvate (5.61 g, 55.0 mmol) and dimethylformamide dimethylacetal (6.86 g, 57.6 mmol) was stirred for 2 hours at 80° C., and benzamidine hydrochloride (9.58 g, 61.2 mmol), sodium methoxide (28% in methanol, 23.1 g, 120 mmol) was added to the solution. After reflux for 3 hours, water was added and the organic solvents were removed under reduced pressure. Resulting solids were dissolved in a mixture of water and ethyl acetate, and the remaining insolubles were filtered off. The filtrate was acidified with hydrochloric acid, and extract with ethyl acetate. The organic layer was washed with brine and dried over sodium sulfate. The solvent was removed under reduced pressure, and the residue was dissolved in a mixture of ethanol and aqueous sodium hydroxide to treat with charcoal. After removal of charcoal, the filtrate was acidified with hydrochloric acid, and the removal of ethanol under reduced pressure followed by filtration and dryness afforded 2-phenyl-pyrimidine-4-carboxylic acid (2.51 g, 23%).
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5.61 g
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reactant
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6.86 g
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benzamidine hydrochloride
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9.58 g
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sodium methoxide
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23.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2-Phenylpyrimidine-4-carboxylic acid be used to create luminescent materials?

A: Yes, this compound (Hppmc) and its derivative, 2-Phenylpyrimidine-4,6-dicarboxylic acid (H2ppmdc), have been successfully incorporated into lanthanide-based metal-organic frameworks (MOFs) to create luminescent materials. [, ] These MOFs exhibit characteristic red or green emissions depending on the specific lanthanide ion used (e.g., Eu3+ or Tb3+). [, ] The luminescence properties are influenced by factors like the coordination environment of the lanthanide ions and the arrangement of the ligands within the framework. []

Q2: How does the structure of this compound influence the luminescence of the resulting lanthanide complexes?

A: The carboxylate group of Hppmc can adopt various coordination modes, including chelating, bridging, and a combination of both. [] This versatility allows for the formation of diverse framework structures with distinct arrangements of the lanthanide ions and ligands. [, ] For instance, depending on the reaction conditions, Hppmc can form chains with lanthanide ions connected through different carboxylate bridging modes (syn-syn, syn-anti). [] These structural variations impact the energy transfer processes within the MOF, ultimately influencing the luminescence behavior of the material. []

Q3: Besides luminescent materials, are there other applications of this compound and its derivatives?

A: this compound serves as a valuable building block for the synthesis of various organic compounds, including bipyrimidinyls. [] These compounds are typically prepared through reactions like the Ullmann and Busch biaryl syntheses. [] Furthermore, derivatives like 5-bromo-2-phenylpyrimidine-4-carboxylic acid can be utilized in the synthesis of other pyrimidine derivatives like this compound itself. [] This highlights the versatility of this compound in accessing a range of structurally diverse pyrimidine-based molecules.

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